molecular formula C8H5ClFIO2 B3120520 Methyl 2-chloro-4-fluoro-5-iodobenzoate CAS No. 264927-53-9

Methyl 2-chloro-4-fluoro-5-iodobenzoate

Cat. No.: B3120520
CAS No.: 264927-53-9
M. Wt: 314.48 g/mol
InChI Key: BTRLZJYOHXVECK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluoro-5-iodobenzoate is an organic compound that belongs to the family of benzoates. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzoate ring. This compound has garnered interest in various scientific fields, including chemistry, biology, and pharmacology.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

When handling “Methyl 2-chloro-4-fluoro-5-iodobenzoate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl 2-chloro-4-fluoro-5-iodobenzoate (MCIB) is an organic compound that belongs to the family of benzoates

Mode of Action

The mode of action of MCIB involves its use as a reactant in the synthesis of arene-fused cyclic β-ketoesters. This process occurs via an homoconjugate addition and decarboxylative Dieckmann cyclization

Result of Action

Its role as a reactant in the synthesis of arene-fused cyclic β-ketoesters suggests that it may contribute to the formation of these compounds .

Action Environment

MCIB is typically stored at room temperature . Environmental factors such as temperature, light, and humidity may influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-fluoro-5-iodobenzoate typically involves the esterification of 2-chloro-4-fluoro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoro-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 2-chloro-4-fluoro-5-iodobenzoic acid.

    Reduction: Formation of 2-chloro-4-fluoro-5-iodobenzyl alcohol.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-iodobenzoate
  • Methyl 2-fluoro-5-iodobenzoate
  • 2-Iodobenzoyl chloride

Uniqueness

Methyl 2-chloro-4-fluoro-5-iodobenzoate is unique due to the presence of three different halogen atoms on the benzoate ring. This unique combination of halogens imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of chlorine, fluorine, and iodine allows for diverse reactivity and potential for forming complex molecular structures .

Properties

IUPAC Name

methyl 2-chloro-4-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRLZJYOHXVECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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